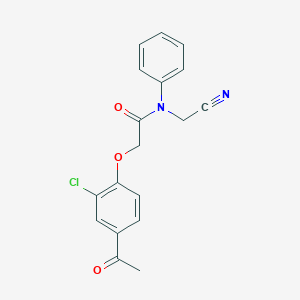
2-(4-acetyl-2-chlorophenoxy)-N-(cyanomethyl)-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-acetyl-2-chlorophenoxy)-N-(cyanomethyl)-N-phenylacetamide is a synthetic compound that belongs to the class of acetanilide herbicides. It is commonly known as 'butachlor' and is widely used in agriculture to control weeds in rice fields. Apart from its herbicidal properties, this compound has gained attention in recent years due to its potential use in scientific research.
Wirkmechanismus
The mechanism of action of butachlor involves the inhibition of photosynthesis in plants by blocking the electron transport chain in chloroplasts. In addition, it has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and physiological effects
Studies have shown that butachlor can cause oxidative stress and DNA damage in cells. It has also been found to affect the expression of various genes involved in cell proliferation, apoptosis, and inflammation. Moreover, it has been reported to cause liver and kidney damage in animals.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using butachlor in lab experiments is its low cost and availability. However, its toxicity and potential health hazards pose a significant limitation in its use. Moreover, its specificity and selectivity towards target cells or tissues need to be further investigated.
Zukünftige Richtungen
1. Development of novel derivatives of butachlor with improved specificity and selectivity towards target cells or tissues.
2. Investigation of the molecular mechanisms underlying the anti-tumor and anti-viral properties of butachlor.
3. Evaluation of the potential use of butachlor in combination with other anti-cancer drugs to enhance their efficacy.
4. Development of new methods for the synthesis of butachlor with reduced toxicity and environmental impact.
5. Investigation of the potential use of butachlor in the treatment of inflammatory and autoimmune diseases.
In conclusion, butachlor is a synthetic compound with potential use in scientific research. Its herbicidal properties have made it a widely used compound in agriculture, while its biological activities have gained attention in cancer treatment and drug development. However, its toxicity and potential health hazards need to be further investigated, and its specificity and selectivity towards target cells or tissues need to be improved for its effective use in lab experiments.
Synthesemethoden
The synthesis of butachlor involves the reaction of 2-chloro-4-acetylphenol with cyanomethyl acetate and aniline in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of butachlor.
Wissenschaftliche Forschungsanwendungen
Butachlor has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. It has been extensively studied for its potential use in cancer treatment and drug development.
Eigenschaften
IUPAC Name |
2-(4-acetyl-2-chlorophenoxy)-N-(cyanomethyl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c1-13(22)14-7-8-17(16(19)11-14)24-12-18(23)21(10-9-20)15-5-3-2-4-6-15/h2-8,11H,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAXBTXKSPZULRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCC(=O)N(CC#N)C2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-acetyl-2-chlorophenoxy)-N-(cyanomethyl)-N-phenylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-methylphenyl)-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B2598326.png)
![tert-butyl N-[2-(2-methylpropyl)-3-oxopropyl]carbamate](/img/structure/B2598328.png)


![4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-5-amine](/img/structure/B2598332.png)
![2-[(2-Methylphenyl)amino]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2598333.png)

![2-(5-(3-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(p-tolyl)acetamide](/img/structure/B2598338.png)
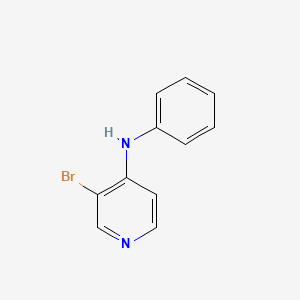
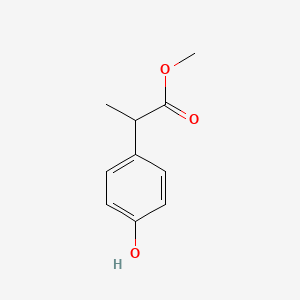

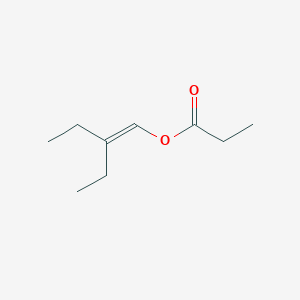
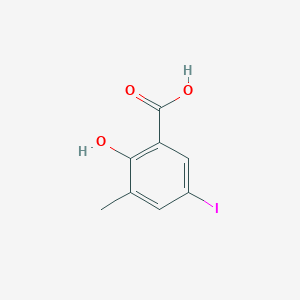
![3-oxo-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)cyclobutanecarboxamide](/img/structure/B2598347.png)